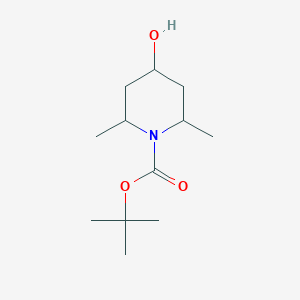

Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

Description

Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate is a piperidine derivative featuring a hydroxyl group at the 4-position, methyl groups at the 2- and 6-positions, and a tert-butyl carbamate protecting group at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles widely utilized in pharmaceutical and agrochemical synthesis due to their structural versatility and bioactivity . Piperidine derivatives are particularly valued for their analgesic properties and role as intermediates in drug discovery .

The synthesis of analogous compounds, such as tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b), involves reacting the parent piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a dioxane-water solvent system, achieving yields up to 86% . Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which provide detailed insights into hydrogen and carbon environments .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQIRWQBYRTJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,6-dimethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate has been investigated for its potential in drug development due to its neuroprotective effects and ability to modulate neurotransmitter systems. Studies suggest that it may influence cognitive function and offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. Its stability under standard conditions allows for various chemical reactions, including acylation and alkylation, making it useful in developing new pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : Preliminary studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential role in treating neurodegenerative disorders.

- Modulation of Neurotransmitter Systems : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and potentially aiding in cognitive enhancement.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Receptor Modulation | Influences neurotransmitter systems | |

| Synthesis Utility | Serves as a building block for complex molecules |

Case Study 1: Neuroprotective Activity

In a study assessing neuroprotection, researchers treated neuronal cell cultures with this compound. Results indicated a significant reduction in cell death induced by oxidative stress. The mechanism was linked to the activation of survival pathways involving Bcl-2 family proteins.

Case Study 2: Synthesis of Derivatives

A synthetic route was developed using this compound as a precursor to create various derivatives. These derivatives were evaluated for their biological activity, revealing enhanced potency against specific targets compared to the parent compound. This demonstrates the compound's utility in generating novel therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Hydroxy vs. Alkyl/Aryl Groups

- Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate : The 4-hydroxy group enhances polarity and hydrogen-bonding capacity, influencing solubility and molecular interactions. This functional group is critical for biological activity in drug candidates .

- Such modifications are common in prodrug design .

- Tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate: The 4-aminophenyl substituent introduces aromaticity and a primary amine, enabling participation in coupling reactions (e.g., amide bond formation) and altering electronic properties compared to hydroxyl or alkyl groups .

Stereochemical Variations: Cis vs. Trans Isomers

highlights the existence of stereoisomers for methyl-substituted piperidines:

- Trans-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS 152491-46-8): The trans isomer may exhibit distinct physicochemical properties, such as melting points or solubility, due to reduced steric strain .

Data Table: Structural and Functional Comparison of Piperidine Derivatives

Biological Activity

Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (TBHDPC) is an organic compound belonging to the piperidine class. Its unique structure, featuring a tert-butyl group and a hydroxyl group, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₃NO₃

- Molecular Weight : Approximately 213.32 g/mol

- CAS Number : 105678-29-3

TBHDPC's biological activity is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The steric hindrance provided by the tert-butyl group affects the compound's reactivity and interactions with other molecules, potentially modulating enzyme activity and receptor binding.

Enzyme Interaction

Research indicates that TBHDPC may serve as an intermediate in the synthesis of biologically active molecules. It has been studied for its interactions with various enzymes involved in metabolic pathways, which could be critical for its pharmacological effects.

Anticancer Activity

A study highlighted the potential anticancer properties of piperidine derivatives, including TBHDPC. These compounds demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, TBHDPC was shown to enhance cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Immunomodulatory Effects

In an experimental model involving mice, TBHDPC was tested for its immunomodulatory effects. Following administration, significant changes in cytokine levels were observed, indicating its potential role in modulating immune responses. Specifically, the compound influenced interleukin (IL-6) levels after stimulation with TLR7 agonists .

Data Table: Summary of Biological Activities

Q & A

What are the optimal synthetic routes for preparing tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate, and how can side reactions be minimized?

Basic:

The synthesis typically involves functionalization of a piperidine core. A common method is the Boc-protection of 4-hydroxy-2,6-dimethylpiperidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. Solvents such as dichloromethane or THF are used under anhydrous conditions .

Advanced:

Side reactions, such as over-alkylation or hydrolysis of the Boc group, can occur. To minimize these:

- Control reaction temperature (0–25°C) to suppress exothermic side reactions.

- Use catalytic DMAP to enhance regioselectivity.

- Monitor reaction progress via TLC or HPLC to terminate before byproduct formation.

Unexpected stereochemical outcomes due to the axial hydroxyl group may require chiral HPLC or crystallization for resolution .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Basic:

Routine characterization includes:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from methyl and hydroxyl groups.

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS.

Advanced:

For stereochemical confirmation or crystal packing analysis: - X-ray crystallography : Use SHELX software for structure refinement. Single crystals grown via slow evaporation in hexane/ethyl acetate mixtures provide definitive stereochemical data .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate conformers .

What strategies are employed to analyze the reactivity of the hydroxyl and Boc groups under varying reaction conditions?

Basic:

The hydroxyl group can undergo standard derivatization (e.g., esterification, sulfonation), while the Boc group is base-sensitive. Reactivity screening via:

- pH-dependent stability assays : Monitor Boc cleavage under acidic (TFA) or basic (NaOH) conditions via HPLC.

- Protection/deprotection studies : Compare yields with alternative protecting groups (e.g., Fmoc) .

Advanced:

Mechanistic insights into unexpected reactions (e.g., β-elimination or retro-aldol pathways): - Kinetic studies : Use in-situ IR or NMR to track intermediate formation.

- Isotopic labeling : Introduce ¹⁸O to the hydroxyl group to trace oxygen migration during degradation .

How does the stereochemistry of this compound influence its biological interactions?

Basic:

The axial hydroxyl group may affect hydrogen-bonding interactions with biological targets. Preliminary assays include:

- Receptor binding studies : Radioligand displacement assays using purified receptors.

- Molecular docking : Predict binding poses using AutoDock Vina or Schrödinger Suite .

Advanced:

Resolving contradictory activity data across enantiomers: - Chiral resolution : Separate enantiomers via chiral HPLC or enzymatic resolution.

- Pharmacophore mapping : Compare interaction patterns using 3D-QSAR models to identify critical stereochemical features .

How should researchers address discrepancies in spectroscopic data or unexpected reaction outcomes during synthesis?

Basic:

- Reproducibility checks : Verify solvent purity, reaction atmosphere (inert vs. ambient), and equipment calibration.

- Byproduct identification : Use LC-MS/MS to characterize impurities and trace their origins .

Advanced: - Multivariate analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) causing variability.

- Cross-validation : Compare results with independent synthetic routes (e.g., Grignard vs. reductive amination pathways) to isolate systematic errors .

What safety protocols are critical when handling this compound in the laboratory?

Basic:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

Advanced: - Spill management : Neutralize acidic degradation products with sodium bicarbonate before disposal.

- Stability testing : Conduct DSC/TGA analysis to assess thermal risks during scale-up .

How can computational methods enhance the design of derivatives based on this compound?

Advanced:

- DFT calculations : Predict reaction barriers for functionalization at the 4-hydroxy position.

- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties early in drug discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.